Azulene, 5,6-dimethyl-
Description
Specific Significance of Methyl Substitution at the 5,6-Positions of Azulene (B44059)
The introduction of methyl groups onto the azulene core, particularly at the 5- and 6-positions, significantly influences the compound's electronic and chemical properties. ontosight.ai The methyl groups are electron-donating and their placement on the seven-membered ring can modulate the electron density distribution within the π-system. ontosight.ai This substitution can impact the compound's reactivity, stability, and spectroscopic characteristics. ontosight.aiontosight.ai
The molecular formula for 5,6-dimethylazulene is C₁₂H₁₂. ontosight.ai The addition of two methyl groups to the azulene backbone contributes to its unique set of properties that are of interest in various research and industrial contexts. ontosight.ai
Historical Overview of 5,6-Dimethylazulene Research and Early Discoveries
The history of azulene chemistry dates back to the 15th century with the isolation of the blue chromophore from German chamomile. wikipedia.org However, the definitive structure of azulene was reported by Lavoslav Ružička, and its first organic synthesis was achieved in 1937 by Placidus Plattner. wikipedia.org
Early synthetic methods for azulenes, such as the one developed by Ziegler and Hafner involving the reaction of ring-opened pyridinium (B92312) salts with cyclopentadienides, paved the way for the preparation of various derivatives. tcichemicals.com While specific historical details on the very first synthesis of 5,6-dimethylazulene are not extensively documented in the provided results, the development of general synthetic routes for substituted azulenes was a key focus of mid-20th-century organic chemistry. mdpi.com The synthesis of dimethylazulenes with substitution at the 4,6- and 5,6-positions was noted to give better yields in certain reactions compared to other substituted azulenes. mdpi.com
Current Research Landscape and Emerging Areas for Dimethylazulene Compounds
Current research on azulene and its derivatives, including 5,6-dimethylazulene, is vibrant and spans multiple disciplines. The unique electronic and optical properties of azulenes make them attractive for applications in materials science, particularly in the development of organic electronic devices such as transistors and light-emitting diodes. nih.gov Their electron-rich nature also makes them suitable for use as chromophores in dyes and pigments. ontosight.ai
Furthermore, azulene derivatives are being explored for their potential in medicinal chemistry, with studies investigating their anti-inflammatory, antimicrobial, and antioxidant effects. ontosight.airesearchgate.net The ability to fine-tune the properties of the azulene core through substitution allows for the rational design of new functional molecules. The ongoing exploration of azulene-containing compounds in these and other emerging areas underscores the continued scientific interest in this fascinating class of non-benzenoid aromatics.
Data Tables
Table 1: Chemical and Physical Properties of Azulene, 5,6-dimethyl-
| Property | Value | Reference |
| CAS Number | 10556-12-4 | chemnet.com |
| Molecular Formula | C₁₂H₁₂ | ontosight.aichemnet.com |
| Molecular Weight | 156.22 g/mol | lookchem.com |
| Appearance | Vibrant blue color | ontosight.ai |
| Boiling Point | 268.9 °C at 760 mmHg | chemnet.commolbase.com |
| Density | 1 g/cm³ | chemnet.commolbase.com |
| Flash Point | 114 °C | lookchem.commolbase.com |
| Refractive Index | 1.604 | chemnet.commolbase.com |
| Vapor Pressure | 0.0124 mmHg at 25 °C | chemnet.commolbase.com |
Structure
2D Structure
Properties
CAS No. |
10556-12-4 |
|---|---|
Molecular Formula |
C12H12 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
5,6-dimethylazulene |
InChI |
InChI=1S/C12H12/c1-9-6-7-11-4-3-5-12(11)8-10(9)2/h3-8H,1-2H3 |
InChI Key |
VHVMFXXBOBUTCJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C2C=CC=C2C=C1C |
Canonical SMILES |
CC1=CC=C2C=CC=C2C=C1C |
Other CAS No. |
10556-12-4 |
Synonyms |
Azulene, 5,6-dimethyl- |
Origin of Product |
United States |
Theoretical and Computational Investigations of 5,6 Dimethylazulene
Electronic Structure Theory of Azulene (B44059) Systems
The electronic characteristics of 5,6-dimethylazulene are fundamentally governed by the inherent properties of the azulene nucleus, a bicyclic aromatic hydrocarbon composed of a fused five-membered and seven-membered ring.
Analysis of the Planar, Conjugated Ring System
The foundational structure of 5,6-dimethylazulene is its planar, conjugated ring system. ontosight.ai This planarity is crucial for the effective overlap of p-orbitals, which is a prerequisite for the delocalization of π-electrons across both rings. The molecule consists of a cyclopentadiene (B3395910) ring fused to a cycloheptatriene (B165957) ring, creating a system with 10 π-electrons, which, according to Hückel's rule (4n+2 π-electrons, where n=2), suggests aromatic character. However, unlike its isomer naphthalene (B1677914), the two rings are of different sizes, leading to an uneven distribution of electron density and unique chemical properties. The presence of the methyl groups at the 5- and 6-positions, located on the seven-membered ring, can influence the planarity and electronic distribution of the system, though the core bicyclic structure remains the dominant feature.
Delocalized π-Electron System and its Contribution to Electronic Properties
The 10 π-electrons in 5,6-dimethylazulene are not confined to specific double bonds but are delocalized across the entire bicyclic framework. ontosight.aichemistry.coach This delocalization is a key contributor to the molecule's stability and its distinct electronic properties. The π-electron system arises from the continuous overlap of p-orbitals on the sp2-hybridized carbon atoms of the rings. This extended conjugation is responsible for the characteristic intense blue color of azulenes, a rare trait for hydrocarbons. The delocalization of electrons creates a molecular dipole moment, with the five-membered ring being electron-rich and the seven-membered ring being electron-poor. This inherent polarity is a direct consequence of the non-alternant hydrocarbon structure and significantly influences the molecule's reactivity and intermolecular interactions. mdpi.com The addition of electron-donating methyl groups at the 5- and 6-positions further modulates this electron distribution.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Analysis
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic transitions of a molecule. researchgate.netmdpi.com In azulene systems, the energy gap between the HOMO and LUMO is relatively small, which explains its ability to absorb light in the visible region of the electromagnetic spectrum. mdpi.com For 5,6-dimethylazulene, the methyl groups, being electron-donating, are expected to raise the energy of the HOMO and potentially affect the LUMO energy as well. A lower HOMO-LUMO gap generally implies higher reactivity. researchgate.net Theoretical calculations are essential for precisely determining these energy levels.
Table 1: Calculated Frontier Orbital Energies of Azulene Derivatives
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Azulene | -7.42 | -1.16 | 6.26 |
| 2-Methylazulene | -7.28 | -1.10 | 6.18 |
| 6-Methylazulene | -7.26 | -1.15 | 6.11 |
| 5,6-Dimethylazulene | (Predicted lower than azulene) | (Predicted) | (Predicted smaller than azulene) |
Note: The values for 5,6-dimethylazulene are predicted based on the trends observed for other methylated azulenes. Precise computational data would be required for exact values.
Frontier Molecular Orbital (FMO) Density Distribution
The spatial distribution of the electron density in the HOMO and LUMO provides insights into the reactive sites of a molecule. researchgate.netucsb.edu For a nucleophilic attack, the reaction is likely to occur at the atom with the highest HOMO density. Conversely, for an electrophilic attack, the reaction will favor the atom with the highest LUMO density. In azulene, the HOMO is primarily localized on the five-membered ring, particularly at the C1 and C3 positions, making these sites susceptible to electrophilic attack. The LUMO, on the other hand, has significant density on the seven-membered ring. The introduction of methyl groups at the 5- and 6-positions on the seven-membered ring will influence the electron density distribution in these frontier orbitals. Computational modeling can precisely map these FMO densities, offering a visual representation of the molecule's reactivity landscape. ulethbridge.caaps.org
Advanced Quantum Mechanical Methodologies
To gain a more quantitative and accurate understanding of the properties of 5,6-dimethylazulene, advanced computational methods are employed.
Density Functional Theory (DFT) Applications for Ground State Properties
Density Functional Theory (DFT) has become a powerful and widely used computational tool for investigating the electronic structure and ground-state properties of molecules. wikipedia.orgictp.it DFT methods are based on the principle that the total energy of a system can be determined from its electron density. aps.org This approach is computationally less expensive than traditional wave-function-based methods, allowing for the study of larger and more complex molecules. imperial.ac.uk For 5,6-dimethylazulene, DFT calculations can be used to accurately predict a range of ground-state properties, including its optimized geometry, vibrational frequencies, and electronic properties such as the dipole moment and the HOMO-LUMO energy gap. researchgate.netlookchem.com Various functionals and basis sets can be employed within the DFT framework to achieve a high level of accuracy that aligns well with experimental data. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Phenomena
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the electronic excited states of molecules. uci.edursc.org It extends the ground-state DFT formalism to time-dependent phenomena, allowing for the calculation of properties such as electronic absorption spectra and the characterization of excited state potential energy surfaces. uci.edursc.orgpsu.edu The core idea of TD-DFT is to replace the complex many-body time-dependent Schrödinger equation with a more manageable set of time-dependent Kohn-Sham equations for a fictitious system of non-interacting electrons that yield the same time-dependent electron density as the real, interacting system. uci.eduq-chem.com
For studying excited state phenomena, the most common approach is the linear-response TD-DFT (LR-TDDFT). researchgate.net This method calculates the response of the ground-state electron density to a time-dependent external potential, such as that of an oscillating electric field from light. uci.edu The poles of this response function correspond to the vertical excitation energies of the molecule. researchgate.net
In the context of azulene derivatives, TD-DFT has been employed to understand the relationship between their structure and their optical properties. researchgate.net For instance, TD-DFT calculations can predict the UV-Vis absorption spectra, which are crucial for understanding the color of these compounds. researchgate.net The method can elucidate how substituents on the azulene core affect the energies of the electronic transitions, leading to shifts in the absorption maxima. researchgate.netlookchem.com
A key aspect of TD-DFT is the choice of the exchange-correlation functional, which approximates the complex exchange and correlation effects between electrons. uci.edu The accuracy of TD-DFT results is highly dependent on the chosen functional. Common functionals include hybrid functionals like B3LYP, which mix a portion of exact Hartree-Fock exchange with DFT exchange. lookchem.comnih.gov
The Tamm-Dancoff Approximation (TDA) is a common simplification applied within TD-DFT. faccts.de It neglects certain terms in the response equations, which can sometimes improve the description of specific types of excited states and reduce computational cost, with often only minor effects on the accuracy of vertical excitation energies for many systems. faccts.de
TD-DFT is not without its limitations. It can struggle with accurately describing certain types of excited states, such as charge-transfer excitations between weakly interacting molecules and some doubly excited states. uci.eduresearchgate.net Despite these challenges, TD-DFT remains a widely used and valuable tool for studying the excited state properties of a broad range of molecules, including 5,6-dimethylazulene and its analogs. rsc.orgfaccts.de
Ab Initio Methods and Electron Correlation Treatments (e.g., MPPT, CC, CI)
Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. A fundamental approximation in many ab initio methods is the Hartree-Fock (HF) theory, which treats electron-electron repulsion in an averaged way and neglects the detailed correlation of individual electron motions. q-chem.comnih.gov Electron correlation is the difference between the exact non-relativistic energy of a system and the Hartree-Fock energy. Accounting for electron correlation is crucial for obtaining accurate molecular properties. nih.gov
Several post-Hartree-Fock methods have been developed to incorporate electron correlation:
Møller-Plesset Perturbation Theory (MPPT) : This method treats electron correlation as a perturbation to the Hartree-Fock Hamiltonian. Second-order Møller-Plesset perturbation theory (MP2) is a widely used and computationally efficient method that often provides a significant improvement over HF results. nih.govpsu.edu It is particularly effective at capturing dispersion interactions. nih.gov
Configuration Interaction (CI) : In CI, the true many-electron wavefunction is expressed as a linear combination of the Hartree-Fock determinant and determinants generated by exciting electrons from occupied to virtual orbitals. psu.edu Full CI, which includes all possible excitations, provides the exact solution to the non-relativistic Schrödinger equation within the chosen basis set. However, it is computationally prohibitive for all but the smallest systems. psu.edu Truncated CI methods, such as CISD (including single and double excitations), are more computationally tractable.
Coupled Cluster (CC) Theory : CC theory provides a size-consistent and size-extensive way to include electron correlation. The coupled-cluster wavefunction is described by an exponential ansatz acting on the Hartree-Fock determinant. The widely used CCSD(T) method, which includes single and double excitations iteratively and triple excitations perturbatively, is often considered the "gold standard" in computational chemistry for its high accuracy.
For a molecule like 5,6-dimethylazulene, these methods can provide highly accurate predictions of its geometry, energy, and other properties. However, the computational cost increases significantly with the level of theory and the size of the basis set. The choice of method represents a trade-off between accuracy and computational feasibility.
Semi-Empirical Approaches (e.g., COSMO/PM3) for Larger Systems
Semi-empirical quantum mechanical methods are based on the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify the calculations. wikipedia.org This parameterization makes them significantly faster than ab initio methods, allowing for the study of much larger molecular systems. wikipedia.org These methods are particularly useful for initial explorations of molecular properties and for systems where higher-level calculations are computationally intractable.
One of the most widely used semi-empirical methods is PM3 (Parametric Method 3) . nih.gov It is part of the Neglect of Diatomic Differential Overlap (NDDO) family of methods. wikipedia.orgnih.gov In these methods, many of the computationally expensive two-electron integrals are neglected or approximated using parameters. The parameters in PM3 were optimized to reproduce experimental data such as heats of formation, dipole moments, and geometries for a wide range of molecules. nih.govscielo.br
To account for the effects of a solvent, which can be crucial for understanding chemical processes in solution, semi-empirical methods can be combined with continuum solvation models. The Conductor-like Screening Model (COSMO) is a popular choice. core.ac.uk In the COSMO approach, the molecule is placed in a cavity within a dielectric continuum that represents the solvent. The polarization of the solvent in response to the solute's charge distribution is then calculated, allowing for the determination of solvation energies and the effect of the solvent on molecular properties.
The combination of COSMO/PM3 has been used to study the properties of azulene derivatives in solution. core.ac.ukjosai.ac.jp For example, this approach can be used to calculate dipole moments and heats of formation in both the gas phase and in a solvent like water. core.ac.ukjosai.ac.jp These calculations can provide insights into how the solvent environment influences the electronic structure and reactivity of the molecule.
While semi-empirical methods are powerful tools for large systems, it is important to be aware of their limitations. The accuracy of the results depends on the quality of the parameterization and whether the molecule under study is similar to the molecules used in the parameterization set. wikipedia.org
Molecular Electrostatic Potential and Dipole Moment Calculations
The molecular electrostatic potential (MEP) is a valuable tool for understanding and predicting the reactive behavior of a molecule. uni-muenchen.de It represents the interaction energy of a positive point charge with the unperturbed electron distribution of the molecule. The MEP is typically visualized by mapping its values onto a constant electron density surface, where different colors represent different potential values. uni-muenchen.demdpi.com Regions of negative potential (often colored red) indicate areas that are attractive to electrophiles, while regions of positive potential (often colored blue) are repulsive to electrophiles and attractive to nucleophiles. uni-muenchen.demdpi.com For a molecule like 5,6-dimethylazulene, the MEP can highlight the electron-rich and electron-poor regions, providing insights into its reactivity in electrophilic and nucleophilic substitution reactions. mdpi.com
Computational methods can be used to calculate both the MEP and the dipole moment. These calculations can be performed at various levels of theory, from semi-empirical methods to high-level ab initio and DFT methods. core.ac.ukmdpi.comnsf.gov For instance, the dipole moments of azulene derivatives have been calculated using the semi-empirical PM3 method, both in the gas phase and in solution using the COSMO model. core.ac.ukjosai.ac.jp The calculated dipole moment can be a useful parameter in quantitative structure-activity relationship (QSAR) studies, where it can be correlated with biological activity. core.ac.ukjosai.ac.jp
The table below shows a hypothetical comparison of calculated dipole moments for 5,6-dimethylazulene using different theoretical methods.
| Theoretical Method | Basis Set | Calculated Dipole Moment (D) |
|---|---|---|
| PM3 | - | 1.25 |
| HF | 6-31G(d) | 1.32 |
| B3LYP | 6-31G(d) | 1.18 |
| MP2 | 6-31G(d) | 1.21 |
Computational Prediction of Spectroscopic Parameters
Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. nih.govmdpi.com Quantum mechanical calculations, particularly using Density Functional Theory (DFT), can predict the NMR chemical shifts (δ) of nuclei like ¹H and ¹³C with a high degree of accuracy. nih.govmdpi.com The process typically involves optimizing the molecular geometry and then calculating the isotropic magnetic shielding constants (σ) for each nucleus. These shielding constants are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). mdpi.com The GIAO (Gauge-Including Atomic Orbital) method is commonly used for these calculations. scielo.br The accuracy of the predicted shifts is sensitive to the chosen functional and basis set. nih.gov Comparing calculated and experimental NMR spectra can aid in the assignment of complex spectra and the determination of stereochemistry. nih.gov
Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational methods can calculate the harmonic vibrational frequencies, which correspond to the energies of these vibrations. faccts.de These calculations are typically performed after a geometry optimization to ensure the structure is at a stationary point on the potential energy surface. researchgate.net The calculated frequencies are often systematically higher than the experimental fundamental frequencies due to the neglect of anharmonicity and other effects. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve agreement with experimental data. psu.edu The calculated IR intensities and Raman activities can also help in the assignment of spectral bands. researchgate.netnih.gov
The table below presents a hypothetical comparison of calculated and experimental spectroscopic data for 5,6-dimethylazulene.
| Spectroscopic Parameter | Calculated Value (B3LYP/6-31G(d)) | Experimental Value |
|---|---|---|
| ¹H NMR Chemical Shift (H1/H3) | 7.85 ppm | 7.90 ppm |
| ¹³C NMR Chemical Shift (C5/C6) | 135.2 ppm | 134.8 ppm |
| C=C Stretching Frequency | 1620 cm⁻¹ (scaled) | 1595 cm⁻¹ |
| C-H Stretching Frequency (aromatic) | 3050 cm⁻¹ (scaled) | 3030 cm⁻¹ |
Advanced Spectroscopic Characterization of 5,6 Dimethylazulene
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy offers profound insights into the arrangement and transitions of π-electrons within the azulene (B44059) framework. The position and intensity of absorption and emission bands are highly sensitive to the molecular structure, making these techniques essential for characterizing 5,6-dimethylazulene.
The UV-Visible absorption spectrum of azulene derivatives is dominated by transitions within the 10-π electron system. Unlike its colorless isomer naphthalene (B1677914), azulene is intensely blue, a consequence of its unusually small energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). thejamesonlab.com This results in a weak absorption in the visible region of the spectrum (around 580-650 nm), corresponding to the S₀ → S₁ electronic transition. mdpi.comresearchgate.net A much stronger absorption band, corresponding to the S₀ → S₂ transition, is typically observed in the ultraviolet region (around 340-370 nm). researchgate.net
For 5,6-dimethylazulene, the presence of two electron-donating methyl groups on the seven-membered ring influences the energies of the molecular orbitals. Methyl groups attached to the 4, 6, or 8 positions of the azulene core are known to lower the S₀-S₁ transition energy. thejamesonlab.com This leads to a bathochromic (red) shift of the absorption maxima compared to unsubstituted azulene. The π → π* transitions are responsible for these characteristic absorptions. uzh.chubbcluj.ro The key electronic transitions are summarized in the table below.
| Transition | Typical Wavelength Range (Azulene) | Expected Effect of 5,6-Dimethyl Substitution | Primary Molecular Orbitals Involved |
| S₀ → S₁ | 580 - 650 nm | Bathochromic Shift (to longer wavelengths) | HOMO → LUMO |
| S₀ → S₂ | ~340 - 370 nm | Bathochromic Shift | HOMO-1 → LUMO, HOMO → LUMO+1 |
| S₀ → S₃ | ~270 - 300 nm | Bathochromic Shift | Complex, involves multiple MOs |
This table provides generalized data based on known effects of alkyl substitution on the azulene chromophore. thejamesonlab.comresearchgate.net
The intensity of these transitions, governed by selection rules, also provides structural information. The S₀ → S₁ transition is typically weak, while the S₀ → S₂ transition is significantly more intense. mdpi.comuzh.ch
Azulene and its derivatives are famous for their anomalous fluorescence, which violates Kasha's rule. rsc.orgrsc.org Typically, molecules emit light from the lowest excited singlet state (S₁). However, azulenes exhibit dominant fluorescence from the second excited singlet state (S₂ → S₀). rsc.orgusask.ca This is attributed to a large energy gap between the S₂ and S₁ states, which slows down the rate of internal conversion, allowing the S₂ → S₀ radiative decay to compete effectively. usask.ca
5,6-Dimethylazulene is expected to retain this characteristic S₂ fluorescence. The emission properties, such as quantum yield and lifetime, can be subtly modulated by the methyl substituents but the fundamental mechanism remains the same. The fluorescence is generally weak due to the low probability of the S₂ → S₀ transition. rsc.org
Phosphorescence, which involves emission from a triplet excited state (T₁ → S₀), is a spin-forbidden process and generally much weaker than fluorescence. libretexts.orgossila.com In azulene derivatives, the rapid S₂ → S₀ fluorescence and efficient non-radiative decay pathways mean that intersystem crossing to the triplet state is not a major deactivation channel. Consequently, phosphorescence in 5,6-dimethylazulene, while theoretically possible, is not a prominent feature of its emission spectrum under normal conditions. libretexts.org
Spectroelectrochemistry combines electrochemical methods with spectroscopy (typically UV-Vis) to study the spectral changes of a molecule as it undergoes oxidation or reduction. nih.govnih.gov This technique is particularly useful for analyzing the redox behavior of azulene derivatives. The azulene ring can be oxidized to form a stable azulenium cation. rsc.org
For 5,6-dimethylazulene, the oxidation process can be monitored by applying a potential and recording the corresponding UV-Vis spectra. The oxidation would lead to the disappearance of the characteristic absorption bands of the neutral molecule and the appearance of new, strong absorption bands at longer wavelengths, corresponding to the azulenium cation. rsc.org
Furthermore, azulene derivatives can undergo electropolymerization to form thin, electrochromic films on an electrode surface. researchgate.net These poly(azulene) films can be reversibly oxidized and reduced, resulting in distinct color changes. The spectroelectrochemical analysis of a 5,6-dimethylazulene film would reveal these electrochromic properties, showing reversible changes in the absorption spectrum as the polymer is switched between its neutral and oxidized (polaron/bipolaron) states. researchgate.netualberta.ca The study of related substituted azulenes shows that these redox processes are often quasi-reversible. researchgate.netresearchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, probes the vibrational modes of a molecule. It provides a molecular "fingerprint" that is unique to the compound's structure, allowing for detailed characterization of the bonds and functional groups present in 5,6-dimethylazulene. uni-siegen.de
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Comments |
| Aromatic C-H Stretch | 3100 - 3000 | Stretching vibrations of the C-H bonds on the azulene rings. |
| Aliphatic C-H Stretch | 3000 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the methyl groups. |
| Aromatic C=C Stretch | 1650 - 1450 | Skeletal vibrations of the fused five- and seven-membered rings. |
| CH₃ Bending | 1470 - 1430 and 1380 - 1365 | Asymmetric and symmetric bending (deformation) of the methyl groups. |
| C-H Out-of-Plane Bending | 900 - 675 | Bending vibrations of the C-H bonds on the aromatic rings, sensitive to the substitution pattern. |
This table presents expected frequency ranges based on general IR correlation charts and studies of related aromatic compounds. specac.comnih.gov
Raman spectroscopy is a complementary technique to FT-IR. It involves inelastic scattering of monochromatic light, where the frequency shift of the scattered light corresponds to the vibrational energy levels of the molecule. edinst.com A key selection rule for Raman spectroscopy is that a vibration must cause a change in the polarizability of the molecule to be Raman active. uni-siegen.de Therefore, symmetric vibrations and vibrations of non-polar bonds often produce strong Raman signals.
For 5,6-dimethylazulene, Raman spectroscopy is particularly effective for observing the symmetric stretching modes of the aromatic C=C bonds and the C-C bond connecting the two methyl groups to the ring. These vibrations are often weak or absent in the IR spectrum. The combination of FT-IR and Raman data, often supported by density functional theory (DFT) calculations, allows for a comprehensive assignment of the vibrational modes of the molecule. nih.govresearchgate.net The technique provides a detailed structural fingerprint, confirming the identity and purity of the compound. edinst.com
Normal Coordinate Analysis and Computational Validation of Vibrational Modes
Normal coordinate analysis is a powerful theoretical method used to understand the vibrational modes of a molecule. youtube.com This analysis involves the calculation of the force constants of the bonds and the vibrational frequencies of the molecule. youtube.comuni-muenchen.de For a non-linear molecule like 5,6-dimethylazulene, which has 24 atoms, the number of vibrational modes is calculated to be 3N-6, where N is the number of atoms, resulting in 66 possible vibrational modes. libretexts.org
Computational methods, particularly Density Functional Theory (DFT), are frequently employed to predict and validate the vibrational spectra of molecules. diva-portal.orgnih.gov These calculations can provide a theoretical infrared (IR) and Raman spectrum, which can then be compared with experimental data for validation. diva-portal.orgnih.gov The quality of the calculated spectrum is often assessed by the deviation of the calculated peak positions from the experimental reference. diva-portal.org By using a suitable level of theory and basis set, it is possible to achieve good agreement between the calculated and experimental vibrational frequencies. frontiersin.org This computational approach allows for the assignment of specific vibrational modes to the observed spectral bands, providing a detailed understanding of the molecule's dynamics. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.
In the ¹H NMR spectrum of 5,6-dimethylazulene, the methyl protons are of particular interest. Due to the unique electronic structure of the azulene ring system, the chemical shifts of the protons are influenced by ring currents. ucl.ac.uk Protons attached to the seven-membered ring are typically shifted downfield, while those on the five-membered ring are shifted upfield. The methyl protons at positions 5 and 6 are attached to the seven-membered ring. Their chemical shift is expected to be in the range of δ 2.3–2.6 ppm and they typically appear as a singlet, assuming no coupling to other protons. The exact chemical shift can be influenced by the solvent and the concentration of the sample. ucl.ac.uklibretexts.org
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. libretexts.org Each unique carbon atom in 5,6-dimethylazulene will give a distinct signal. The chemical shifts of the carbon atoms in the azulene ring are characteristic. The carbons in the five-membered ring resonate at a higher field compared to those in the seven-membered ring. The quaternary carbons, such as C-5 and C-6 to which the methyl groups are attached, as well as the bridgehead carbons, can also be identified. The methyl carbons themselves will appear as a single peak in the upfield region of the spectrum.
Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms in a molecule. libretexts.orgyoutube.com
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu In 5,6-dimethylazulene, COSY would be used to confirm the connectivity of the protons on the azulene ring.
HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond C-H coupling). libretexts.orgsdsu.edu This is extremely useful for assigning the carbon signals based on the known proton assignments. github.io
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5,6-Dimethylazulene
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Methyl Protons | 2.3 - 2.6 | |
| Methyl Carbons | Upfield region | |
| Ring Protons | Varies (Upfield/Downfield) | |
| Ring Carbons | Varies (Five-membered/Seven-membered ring) |
Note: This table provides a general overview. Actual chemical shifts may vary based on experimental conditions.
Mass Spectrometry (MS) and Fragmentation Studies
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. wikipedia.orguni-saarland.de
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This allows for the determination of the exact molecular formula of 5,6-dimethylazulene (C₁₂H₁₂). The high accuracy of HRMS helps to distinguish between compounds with the same nominal mass but different elemental compositions. uni-saarland.de The molecular ion peak (M⁺) in the mass spectrum of 5,6-dimethylazulene would be observed at an m/z corresponding to its exact mass.
The fragmentation of 5,6-dimethylazulene in the mass spectrometer will lead to the formation of various fragment ions. The stability of the azulene ring system suggests that the molecular ion will be relatively stable. libretexts.org Common fragmentation pathways for aromatic compounds involve the loss of small neutral molecules or radicals. For 5,6-dimethylazulene, potential fragmentation could involve the loss of a methyl radical (CH₃•) to form a [M-15]⁺ ion. Further fragmentation of the ring system can also occur, providing clues about the structure. The study of these fragmentation patterns is essential for confirming the identity of the compound. wikipedia.org
Table 2: Key Ions in the Mass Spectrum of 5,6-Dimethylazulene
| Ion | m/z (Nominal) | Description |
| [C₁₂H₁₂]⁺• | 156 | Molecular Ion |
| [C₁₁H₉]⁺ | 141 | Loss of a methyl radical (•CH₃) |
Note: The relative intensities of these peaks will depend on the ionization energy and the specific mass spectrometer used.
Analysis of Fragmentation Patterns for Structural Confirmation
Mass spectrometry is a critical analytical technique for confirming the molecular weight and structure of organic compounds. In the case of 5,6-dimethylazulene, high-resolution mass spectrometry (HRMS) provides the exact molecular formula from the molecular ion peak, while the fragmentation pattern offers a fingerprint that helps to confirm the arrangement of the atoms.
When a 5,6-dimethylazulene molecule (C₁₂H₁₂) is introduced into the mass spectrometer and ionized, typically by electron impact (EI), it forms a molecular ion (M⁺˙). Due to the stability of the aromatic azulene core, this molecular ion peak is expected to be strong and readily identifiable at a mass-to-charge ratio (m/z) of 156.
The energetically unstable molecular ion then undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is predictable and characteristic of the molecule's structure. For aromatic compounds, the fragmentation process often involves the cleavage of bonds beta to the aromatic ring. chemguide.co.uklibretexts.org In 5,6-dimethylazulene, the most likely initial fragmentation event is the loss of a methyl radical (•CH₃) to form a highly stable [M-15]⁺ cation. This fragment, a methylazulenyl cation, would be observed at an m/z of 141 and is often the most abundant fragment ion (the base peak) in the spectrum of methylated aromatic compounds. chemguide.co.ukscispace.com
Further fragmentation can occur through the loss of a hydrogen atom from the [M-15]⁺ ion or rearrangement followed by the expulsion of other small neutral molecules like acetylene (B1199291) (C₂H₂). The presence of a stable aromatic system means that fragments retaining the azulene core will be particularly favored. libretexts.org
A summary of the expected primary fragmentation patterns for 5,6-dimethylazulene is presented in the table below.
| m/z Value | Proposed Fragment Ion | Formula | Notes |
|---|---|---|---|
| 156 | Molecular Ion [M]⁺˙ | [C₁₂H₁₂]⁺˙ | Represents the intact molecule with one electron removed. Expected to be a prominent peak due to the stable aromatic core. |
| 141 | [M - CH₃]⁺ | [C₁₁H₉]⁺ | Results from the loss of a methyl radical. This is a very common fragmentation for methylated aromatics and is often the base peak. chemguide.co.uk |
| 115 | [C₉H₇]⁺ | [C₁₁H₉ - C₂H₂]⁺ | Loss of acetylene from the [M-CH₃]⁺ fragment, a characteristic fragmentation pathway for polycyclic aromatic hydrocarbons. |
X-ray Crystallography for Solid-State Structure Elucidation
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are essential for a complete understanding of a molecule's structure and properties.
Single Crystal X-ray Diffraction Analysis of 5,6-Dimethylazulene and its Derivatives
The process of single-crystal X-ray diffraction involves growing a high-quality single crystal of the compound, which can be a challenging step. nih.gov This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal lattice diffracts the X-rays, producing a unique diffraction pattern of spots. By analyzing the positions and intensities of these spots, the electron density map of the molecule can be calculated, and from this, the atomic positions are determined. mdpi.com
The table below illustrates the type of crystallographic data obtained from a single-crystal X-ray diffraction experiment, using a representative azulene derivative as an example.
| Crystallographic Parameter | Example Value (for an Azulene Derivative mdpi.com) | Information Provided |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic geometric shape of the unit cell. |
| Space Group | P2₁/n | Defines the symmetry elements within the unit cell. |
| Unit Cell Dimensions (a, b, c) | a = 10.1 Å, b = 7.5 Å, c = 20.2 Å | The lengths of the edges of the unit cell. |
| Unit Cell Angles (α, β, γ) | α = 90°, β = 98.9°, γ = 90° | The angles between the edges of the unit cell. |
| Resolution (Å) | ~0.84 Å | A measure of the level of detail obtained in the structure. |
Crystal Packing and Intermolecular Interactions in Solid State
The data from X-ray crystallography also reveals how molecules are arranged in the crystal lattice, a phenomenon known as crystal packing. This packing is governed by intermolecular interactions, which for azulene derivatives are dominated by π-π stacking. researchgate.netnih.gov
Azulene possesses a significant dipole moment (µ ≈ 1.08 D) due to the electron-rich nature of the five-membered ring and the electron-deficient nature of the seven-membered ring. mdpi.com This polarity strongly influences its crystal packing. In the solid state, azulene derivatives often arrange in an antiparallel fashion, where the electron-rich ring of one molecule interacts favorably with the electron-deficient ring of a neighboring molecule. acs.org This results in characteristic π-π stacking interactions, with intermolecular distances typically in the range of 3.6 to 3.7 Å. mdpi.com
Circular Dichroism (CD) Spectroscopy (if Chiral Derivatives are Formed)
Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the structure of chiral molecules. researchgate.netrsc.org It measures the differential absorption of left- and right-circularly polarized light. A non-racemic sample of a chiral compound will absorb the two types of polarized light differently, resulting in a characteristic CD spectrum. This technique is particularly valuable for determining the absolute configuration and conformational features of chiral molecules. researchgate.netacs.org
The parent 5,6-dimethylazulene molecule is achiral and therefore does not produce a CD signal. However, if a chiral derivative of 5,6-dimethylazulene were to be synthesized, CD spectroscopy would be an essential tool for its characterization. Chirality could be introduced into the system in several ways:
Introduction of a stereocenter: Attaching a chiral substituent to the azulene core.
Atropisomerism: Creating a sterically hindered biaryl system, such as a biazulene, where rotation around the single bond is restricted, leading to axially chiral enantiomers.
Helical Chirality: Synthesizing extended, twisted π-systems that form a helical structure.
Research into chiral azulene-based materials is an active field. metu.edu.tr For example, studies on axially chiral 1,1'-biazulene (B14431524) derivatives have shown that the separated enantiomers exhibit clear, mirror-image CD spectra. acs.org Similarly, when azulene chromophores are attached to a chiral backbone like cellulose (B213188), the resulting polymer displays a distinct CD signal, indicating a preferred spatial arrangement of the azulene units. nih.gov
The application of CD spectroscopy to a hypothetical chiral derivative of 5,6-dimethylazulene would allow for the non-empirical determination of its absolute stereochemistry by comparing experimental spectra to those predicted by theoretical calculations. researchgate.netacs.org
| Type of Chiral Azulene Derivative | Method of Introducing Chirality | Information from CD Spectroscopy | Reference Example |
|---|---|---|---|
| Substituted Azulenes | Attachment of a chiral side chain or functional group. | Confirms the presence of chirality and can help assign the absolute configuration of the stereocenter. | (+)-1,8a-dihydro-3,8-dimethylazulene acs.org |
| Biazulenes | Steric hindrance leading to axial chirality (atropisomerism). | Determination of absolute configuration of the atropisomers based on the sign of the Cotton effects. | Axially chiral 1,1′-biazulene acs.org |
| Polymer Conjugates | Attachment of azulene chromophores to a chiral polymer scaffold (e.g., cellulose). | Indicates induced chirality and provides information on the helical conformation of the polymer chain. | Azulene-appended cellulose nih.gov |
Advanced Applications and Functional Materials Based on 5,6 Dimethylazulene
Organic Electronics and Optoelectronic Devices
The field of organic electronics leverages the diverse properties of carbon-based molecules and polymers to create novel electronic and optoelectronic devices. Azulene (B44059) derivatives, including 5,6-dimethylazulene, are being explored for their potential in this area due to their electron-rich nature and ability to participate in charge transfer complexes. ontosight.ai The inherent dipole moment of the azulene core, arising from the fusion of an electron-rich five-membered ring and an electron-poor seven-membered ring, distinguishes it from its isomer naphthalene (B1677914) and provides a foundation for its unique electronic characteristics.
Role in Organic Light-Emitting Diodes (OLEDs) and Display Technologies
Organic Light-Emitting Diodes (OLEDs) are a cornerstone of modern display technology, relying on organic compounds that emit light in response to an electric current. While the broader class of azulene derivatives has been investigated for their potential in OLEDs, specific research detailing the performance of 5,6-dimethylazulene in OLED devices is not extensively documented in publicly available literature. The interest in azulenes for OLEDs stems from their tunable electronic structure and fluorescence properties. For instance, the incorporation of azulene into conjugated polymers has been shown to influence the material's emission characteristics. acs.org In some azulene-fluorene copolymers, fluorescence can be "switched on" by protonation, which forms an aromatic azulenium cation and alters the material's electronic band gap. acs.org However, detailed electroluminescence data, such as external quantum efficiency (EQE), luminance, and operational stability for devices specifically employing 5,6-dimethylazulene as an emitter or in transport layers, remains a subject for further investigation.
Application in Organic Solar Cells and Photovoltaic Systems
Charge Transport Properties in Conjugated Azulene Systems
The efficiency of organic electronic devices is fundamentally linked to the charge transport properties of the organic materials used. Charge carrier mobility, a measure of how quickly electrons or holes move through a material, is a critical parameter. Research on azulene derivatives has shown that the connectivity of the azulene core within a conjugated system significantly influences its charge transport characteristics. For example, studies on different isomers of azulene-based molecules have revealed that the attachment points of substituents have a profound effect on the conductance. researchgate.net
While these studies provide valuable insights into the structure-property relationships of azulene systems, specific experimental data on the charge carrier mobility of thin films of 5,6-dimethylazulene is not extensively reported. Theoretical calculations can predict the electronic properties of 5,6-dimethylazulene, but experimental validation through techniques such as time-of-flight (TOF) or space-charge-limited current (SCLC) measurements on thin-film devices would be necessary to fully characterize its potential for applications requiring efficient charge transport.
Electrochromic Materials and Polymeric Films
Electrochromic materials can change their optical properties, such as color, in response to an applied voltage. This phenomenon has applications in smart windows, displays, and sensors. Polymers incorporating azulene units have been shown to exhibit electrochromism. researchgate.netresearchgate.net The electropolymerization of azulene and its derivatives can lead to the formation of thin films that undergo reversible color changes upon electrochemical oxidation and reduction. researchgate.net
The electrochromic behavior is often associated with the formation of azulenium cations within the polymer backbone upon oxidation, leading to significant shifts in the absorption spectra. acs.org While research has been conducted on the electrochromic properties of various polyazulenes, specific studies focusing on the synthesis and detailed characterization of poly(5,6-dimethylazulene) are not widely available. Such research would involve fabricating electrochromic devices and measuring key performance metrics like switching speed, coloration efficiency, and long-term stability to assess its viability for practical applications. nih.gov
Chromophoric and Pigment Applications
The term "azulene" itself is derived from the Spanish word "azul," meaning blue, which highlights the most prominent characteristic of this class of compounds: their intense blue color. ontosight.ai This color is a direct consequence of the unique electronic structure of the azulene core.
Exploitation of Characteristic Blue Color and Absorption
The vibrant blue color of azulene and its derivatives arises from a strong electronic transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), which falls within the visible region of the electromagnetic spectrum. researchgate.net The delocalized π-electron system across the fused five- and seven-membered rings is responsible for this absorption. ontosight.ai
The absorption spectrum of azulene typically shows a weak transition in the 500-700 nm range (S0 → S1), which is responsible for its blue color, and a stronger transition around 340-350 nm (S0 → S2). researchgate.net The exact position and intensity of these absorption bands can be influenced by the presence of substituents on the azulene ring. For example, the addition of methyl groups, as in 5,6-dimethylazulene, can cause shifts in the absorption maxima. This tunability of the absorption properties makes azulene derivatives, including 5,6-dimethylazulene, potential candidates for use as functional dyes and pigments. ontosight.aicellulosechemtechnol.ro However, while the chromophoric properties are well-established, specific large-scale industrial applications of 5,6-dimethylazulene as a pigment are not extensively documented.
Table 1: UV-Vis Absorption Maxima of Azulene and Selected Derivatives
| Compound | S0 → S1 Transition (nm) | S0 → S2 Transition (nm) | S0 → S3 Transition (nm) |
| Azulene (A1) | ~580 | ~340 | ~276 |
| Guaiazulene (B129963) (1,4-dimethyl-7-isopropylazulene) | ~605 | ~350 | ~287 |
| 4,6,8-Trimethylazulene | Data not available | Data not available | Data not available |
| 5,6-Dimethylazulene | Data not available | Data not available | Data not available |
Sensor Technologies and Molecular Recognition
The field of electrochemical sensors has seen significant exploration of azulene derivatives due to their ability to be electropolymerized, forming thin, conductive, or semi-conductive films on electrode surfaces. These polyazulene-based materials are highly promising for detecting various analytes, particularly heavy metal ions. While the principles are broadly applicable, specific research has predominantly focused on other isomers, such as 4,8-dimethylazulene and guaiazulene (1,4-dimethyl-7-isopropylazulene), rather than 5,6-dimethylazulene. mdpi.comresearchgate.net
Electrochemical Sensors for Ion Detection (e.g., Heavy Metal Ions)
Design and Characterization of Chemically Modified Electrodes (CMEs)
The design of azulene-based CMEs involves the electropolymerization of an azulene monomer onto a conductive substrate, such as a glassy carbon electrode. mdpi.com The formation and properties of the resulting polymer film are typically investigated using a suite of electrochemical and surface analysis techniques:
Cyclic Voltammetry (CV): Used to study the redox processes of the monomer and characterize the electrochemical behavior of the resulting polymer film. mdpi.com
Differential Pulse Voltammetry (DPV): A sensitive technique used for the quantitative detection of target ions during the stripping step. mdpi.commdpi.com
Rotating Disk Electrode (RDE) Voltammetry: Helps in understanding the kinetics of the electrochemical processes. mdpi.com
Electrochemical Impedance Spectroscopy (EIS): Provides information on the film's conductivity, capacitance, and charge-transfer resistance. mdpi.commdpi.com
Scanning Electron Microscopy (SEM): Used to examine the surface morphology and structure of the polymeric film deposited on the electrode. mdpi.com
These characterization methods have been applied extensively to electrodes modified with various polyazulene derivatives, confirming the formation of films whose properties can be controlled by adjusting electropolymerization conditions like potential and charge. mdpi.com
Molecular Receptors and Ligand Design for Selective Binding
For a sensor to be selective, the monomer used to create the polymer film must contain a molecular recognition unit, or ligand, that can selectively bind to the target analyte. In the context of heavy metal sensing, this is typically a chelating group. Researchers have successfully designed azulene derivatives that incorporate such functionalities. For example, an azulene-tetrazole derivative acts as a molecular receptor, where the tetrazole unit provides the specific sites for complexing with heavy metal ions. mdpi.comresearchgate.net The azulene portion serves as the electroactive backbone for polymerization. The stability constants of the complexes formed between the ligand and the metal ions can be determined using techniques like UV-visible spectrophotometry, which helps in understanding the binding affinity and selectivity. mdpi.com While this design principle is well-established for other azulene isomers, specific ligand designs based on the 5,6-dimethylazulene scaffold for selective binding have not been detailed in the reviewed literature.
Emerging Applications in Materials Science
The unique electronic structure of azulenes, including 5,6-dimethylazulene, makes them interesting candidates for broader applications in materials science. ontosight.aiontosight.ai The inherent polarity and the potential for charge-transfer interactions suggest their utility in organic electronics. ontosight.ai Potential, though largely unexplored, applications for azulene derivatives include:
Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of some azulenes could be harnessed in emissive layers. ontosight.ai
Organic Solar Cells: The strong absorption in the visible spectrum makes them potential components in light-harvesting applications. ontosight.ai
Organic Conductors: The ability to form conjugated polymers opens up possibilities in conductive materials. ontosight.ai
Research in these areas is still emerging, and studies that specifically leverage 5,6-dimethylazulene to develop and test devices are yet to be prominently featured.
Stimuli-Responsive Materials Incorporating Dimethylazulene
Stimuli-responsive materials, or "smart" materials, are designed to undergo significant changes in their properties in response to external triggers such as pH, light, temperature, or electric fields. mdpi.comnih.gov The inherent electroactive and polarizable nature of the azulene scaffold makes it an excellent candidate for creating such materials. researchgate.netresearchgate.net Copolymers containing azulene units in their backbone have been shown to exhibit significant changes in their conducting properties upon protonation or electrochemical p-doping. acs.org
The incorporation of azulene derivatives into polymer chains can create materials that are highly sensitive to their environment. For instance, conjugated copolymers featuring alkylated bithiophene and electroactive azulene units have been synthesized. acs.org These materials demonstrate reversible changes in their electronic and optical properties in response to acids. Protonation of the azulene units within the polymer backbone leads to a significant decrease in the electrical band gap, effectively switching the material to a more conductive state. acs.org This behavior is analogous to the well-known conducting polymer, polyaniline. researchgate.net The process is reversible, allowing the material to switch back to its less conductive state upon deprotonation.
Research has shown that the specific substitution pattern on the azulene ring has a significant impact on the stimuli-responsive behavior of the resulting materials. researchgate.net While direct studies on 5,6-dimethylazulene are specific, research on closely related structures provides valuable insights. For example, a study on (E)-5-((6-t-butyl-4,8-dimethylazulen-1-yl) diazenyl)-1H-tetrazole demonstrated its utility in creating chemically modified electrodes for the detection of heavy metal ions. mdpi.com The electrochemical response of these electrodes, which is a form of stimuli-responsiveness, is directly tied to the complexation of metal ions by the azulene-based ligand. mdpi.com This highlights how alkyl-substituted azulenes can be tailored for specific sensing applications.
The table below summarizes the responsive properties of azulene-containing polymers based on findings from related derivatives.
| Material Type | Stimulus | Observed Response | Potential Application |
| Azulene-Bithiophene Copolymers | Acid (Protonation) / p-Doping | Increased electrical conductivity; decreased band gap. acs.org | Corrosion coatings, chemical sensors, electronic switches. acs.org |
| Di(phenylethynyl)azulene Isomers | Acid (Protonation) | Significant changes in optical properties (color, fluorescence). researchgate.net | Colorimetric pH sensors, optical switches. acs.org |
| Azulene-Tetrazole Modified Electrodes | Heavy Metal Ions (e.g., Pb²⁺, Cd²⁺) | Change in electrochemical signal (e.g., current, potential). mdpi.com | Electrochemical sensors for environmental monitoring. mdpi.com |
Supramolecular Assemblies and Nanostructures based on Azulene Scaffolds
Supramolecular chemistry involves the design of complex, functional chemical systems held together by non-covalent interactions, such as hydrogen bonding, π–π stacking, and charge-transfer interactions. nih.govbeilstein-journals.org The unique electronic properties and inherent dipole moment of the azulene core make it an ideal building block for creating ordered supramolecular assemblies and novel carbon nanostructures. acs.orgresearchgate.net
On-surface synthesis has emerged as a powerful technique to construct well-defined, extended π-conjugated systems that are often difficult to produce via traditional solution-based chemistry. pku.edu.cn This approach has been successfully applied to azulene derivatives to create novel nanostructures. In one study, an alkyl-substituted azulene precursor, 3,7-dibromo-1,5-dimethylazulene (DBMA), was used to synthesize chevron-shaped conjugated ladder polymers on a gold surface (Au(111)). pku.edu.cn The process involved several steps:
Debromination and Polymerization: Heating the precursor above 150°C led to the formation of organometallic polymers. pku.edu.cn
C-C Coupling and Cyclization: At higher temperatures, intramolecular C-C coupling and dehydrocyclization occurred between the methyl groups and the adjacent azulene units. pku.edu.cn
Chevron-Shaped Ladder Polymers: The ring strain induced by the formation of a benzo[a]azulene unit caused the polymer chain to bend, resulting in a unique chevron-shaped structure rather than a linear ladder. pku.edu.cn
This work demonstrates the feasibility of using alkyl-substituted azulenes to create complex, non-benzenoid carbon nanostructures with modulated electronic properties. pku.edu.cn Other research has shown that the azulene skeleton can be rearranged on a gold surface during thermal reactions, leading to novel polycyclic architectures composed of multiple regularly fused pentagon-heptagon pairs. acs.org These non-benzenoid, nonalternant carbon nanostructures are of great interest due to their exotic optoelectronic and mechanical properties. researchgate.net
The table below details examples of nanostructures derived from azulene scaffolds.
| Nanostructure Type | Precursor Example | Synthesis Method | Key Features |
| Chevron-Shaped Conjugated Ladder Polymer | 3,7-dibromo-1,5-dimethylazulene (DBMA) | On-surface synthesis on Au(111) | Bent polymer backbone due to ring strain; contains benzo[a]azulene units. pku.edu.cn |
| Polycyclic sp²-Carbon Frameworks | Azulene-incorporated organometallic polymer | Thermal rearrangement on Au(111) | Features regularly fused pentagon-heptagon pairs; peculiar polar electronic structure. acs.org |
| Oligo(1,3-azulenediyl)s | Di-iodinated azulene | On-surface polymerization | Potential precursors for nanostructures with abundant pentagon-heptagon pairs. acs.org |
Combinatorial Materials Science Approaches for High-Throughput Screening
Combinatorial materials science is a paradigm shift in materials discovery that utilizes parallel synthesis and high-throughput screening techniques to rapidly explore vast compositional landscapes and accelerate the optimization of new materials. umd.educaltech.edu Instead of the traditional one-by-one synthesis and characterization approach, combinatorial methods create "libraries" of spatially addressable compounds with systematic variations in composition, thickness, or processing temperature on a single substrate or chip. umd.eduengineering.org.cn This methodology is highly applicable to the discovery of novel azulene-based materials with tailored properties.
The search for new functional materials, from catalysts to organic electronics, often involves navigating a high-dimensional chemical space with potentially conflicting target properties. researchgate.net High-throughput virtual screening and combinatorial synthesis can significantly accelerate this process. researchgate.netwiley.com For azulene derivatives, this approach can be used to screen for a wide range of applications. For example, combinatorial strategies have been employed in medicinal chemistry to synthesize and evaluate libraries of azulene derivatives for anti-inflammatory activity. sioc-journal.cn In such a workflow, various azulene cores could be systematically combined with different functional units (like benzimidazole), and the resulting compounds rapidly screened for their ability to inhibit specific biological targets. sioc-journal.cn
In the field of organic electronics, high-throughput approaches are crucial for discovering new organic light-emitting diode (OLED) materials. researchgate.netresearchgate.net Azulenes are considered promising candidates for a new generation of emitters due to their stability and tunable electronic properties. researchgate.netresearchgate.net A combinatorial workflow for screening 5,6-dimethylazulene derivatives for optoelectronic applications might involve the following steps:
Library Synthesis: Parallel synthesis of a library of 5,6-dimethylazulene derivatives with varying substituents at other positions (e.g., 1, 3, or 2).
High-Throughput Characterization: Rapid screening of the library's optical properties (absorption, emission spectra) and electrochemical properties (redox potentials) using automated techniques.
Data Analysis: Using informatics tools to analyze the large dataset and identify structure-property relationships, pinpointing the most promising candidates for further investigation. wiley.com
The table below outlines a conceptual high-throughput screening workflow for azulene derivatives.
| Stage | Description | Techniques & Tools | Target Property Example |
| Library Design & Synthesis | Parallel synthesis of an array of distinct azulene derivatives on a microplate or chip. umd.edu | Automated liquid handlers, robotic synthesis platforms, thin-film co-deposition. caltech.edu | Anti-inflammatory activity sioc-journal.cn |
| High-Throughput Screening | Rapid, automated measurement of the desired property for each compound in the library. | Automated plate readers (for absorbance, fluorescence), electrochemical arrays, mass spectrometry. sioc-journal.cn | Inhibition of nitric oxide (NO) production in cells. sioc-journal.cn |
| Hit Identification & Optimization | Analysis of screening data to identify "hit" compounds with high activity. | Data analysis software, statistical methods. | Identification of derivatives with low cytotoxicity and high inhibitory rates. sioc-journal.cn |
| Structure-Activity Relationship (SAR) | Correlating the chemical structures of the hits with their observed activity to guide further design. | Computational modeling, cheminformatics. | Determining which substituents enhance anti-inflammatory effects. sioc-journal.cn |
Future Research Directions and Outlook
Exploration of Novel and Efficient Synthetic Methodologies for 5,6-Dimethylazulene
While numerous synthetic routes to the azulene (B44059) core have been established, the efficient and regioselective synthesis of specific isomers like 5,6-dimethylazulene remains a challenge. Future research should focus on developing novel synthetic strategies that offer high yields and selectivity.
Current methods for synthesizing substituted azulenes often involve multi-step processes. nii.ac.jp For instance, the Yasunami-Takase method, which utilizes the reaction of 2H-cyclohepta[b]furan-2-ones with enamines, is a powerful tool for creating a variety of azulene derivatives. nih.gov Another approach involves the platinum(II)-catalyzed intramolecular ring-expanding cycloisomerization of 1-en-3-yne with ortho-disubstituted benzene, offering an alternative pathway to substituted azulenes. acs.org
Table 1: Illustrative Comparison of Potential Synthetic Routes to 5,6-Dimethylazulene
| Synthetic Method | Potential Starting Materials | Key Transformation | Anticipated Advantages | Potential Challenges |
| Modified Yasunami-Takase | Substituted 2H-cyclohepta[b]furan-2-one and a dimethyl-substituted enamine | [8+2] cycloaddition | Well-established for various azulenes | Multi-step, potential for side reactions |
| Catalytic Cycloisomerization | A suitably substituted 1-en-3-yne and a disubstituted benzene | Platinum-catalyzed ring expansion | Potentially high atom economy | Catalyst cost and sensitivity |
| Dehydrogenation of Sesquiterpenes | Natural or synthetic dimethylated hydroazulene precursors | Catalytic dehydrogenation | Access from natural product scaffolds | Limited availability of specific precursors |
Advanced Computational Modeling for Predictive Design of Functionalized 5,6-Dimethylazulenes
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the properties of azulene derivatives. nih.gov Future research on 5,6-dimethylazulene will greatly benefit from advanced computational modeling to guide the design of new functional materials.
DFT calculations can be employed to predict a range of properties, including electronic structure, absorption spectra, and electrochemical potentials. acs.org For example, computational studies on cyano-substituted azulenes have provided insights into their polarizability anisotropies, which are crucial for applications in liquid crystals. tandfonline.com Similarly, time-dependent DFT (TD-DFT) can be used to understand the photophysical properties of azulene derivatives. mdpi.com
For 5,6-dimethylazulene, computational models can be used to predict how further functionalization at other positions on the azulene core will impact its electronic and optical properties. This predictive capability will allow researchers to screen potential candidate molecules for specific applications before embarking on challenging synthetic work. An example of the types of data that can be generated through computational modeling is shown in Table 2.
Table 2: Hypothetical Computationally Predicted Properties of Functionalized 5,6-Dimethylazulene Derivatives
| Derivative | Functional Group | Calculated HOMO (eV) | Calculated LUMO (eV) | Predicted λmax (nm) |
| 5,6-dimethylazulene | - | -5.20 | -1.85 | 690 |
| 1-cyano-5,6-dimethylazulene | -CN at C1 | -5.45 | -2.10 | 710 |
| 1,3-dicyano-5,6-dimethylazulene | -CN at C1, C3 | -5.70 | -2.35 | 730 |
| 2-amino-5,6-dimethylazulene | -NH2 at C2 | -5.05 | -1.70 | 670 |
Note: The data in this table are illustrative and represent the type of information that can be obtained from DFT calculations.
Development of Next-Generation Materials with Tailored Optoelectronic and Electrochemical Properties
The unique electronic characteristics of the azulene core make it an attractive building block for advanced organic materials. ccspublishing.org.cn Future research should focus on leveraging the 5,6-dimethylazulene scaffold to create next-generation materials with tailored optoelectronic and electrochemical properties for applications in organic electronics. researchgate.net
Azulene derivatives have been investigated for their potential in organic field-effect transistors (OFETs), solar cells, and nonlinear optical materials. rhhz.netoup.com The introduction of donor and acceptor groups onto the azulene framework can modulate its electronic properties, leading to materials with desirable charge-transport characteristics or strong nonlinear optical responses. nih.gov The substitution pattern on the azulene ring has a significant impact on the resulting properties. ccspublishing.org.cn
For 5,6-dimethylazulene, the methyl groups act as weak electron donors. The strategic introduction of various functional groups at other positions could lead to novel materials. For instance, incorporating electron-withdrawing groups could create donor-acceptor systems with interesting charge-transfer properties. researchgate.net The development of polymers and oligomers containing the 5,6-dimethylazulene unit is another promising avenue for creating processable materials for electronic devices.
Interdisciplinary Research Opportunities Beyond Traditional Organic Chemistry
The unique properties of 5,6-dimethylazulene open up avenues for research that extend beyond the traditional boundaries of organic chemistry. Collaborative, interdisciplinary efforts will be key to unlocking the full potential of this molecule.
In the field of materials science, 5,6-dimethylazulene-based compounds could be explored as components of stimuli-responsive materials. The azulene core is known to be sensitive to its environment, and this property could be exploited to create sensors or smart materials that respond to external stimuli such as pH or light. rsc.orgresearchgate.net
Furthermore, the field of supramolecular chemistry offers exciting possibilities for the self-assembly of 5,6-dimethylazulene derivatives into well-defined nanostructures. The inherent dipole moment of the azulene core could be used to direct the formation of ordered assemblies with interesting collective properties. Such research would require expertise from physical chemists and materials scientists, in addition to synthetic organic chemists. The fusion of azulene units into larger polycyclic aromatic hydrocarbons is also an emerging area of interest. rsc.org
Q & A
Basic: What are the key considerations for synthesizing 5,6-dimethylazulene with high purity?
Answer:
Synthesis of 5,6-dimethylazulene requires careful control of reaction conditions to minimize byproducts. Key steps include:
- Precursor Selection : Use methyl-substituted azulene precursors (e.g., via Friedel-Crafts alkylation) to direct regioselectivity .
- Purification : Employ column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound. Monitor purity via TLC or HPLC .
- Impurity Analysis : Use Procedure 2 from organic impurity guidelines (e.g., mobile phase: glacial acetic acid/water and acetonitrile/tetrahydrofuran) to detect related compounds like dimethylated isomers .
Basic: Which spectroscopic techniques are most effective for characterizing 5,6-dimethylazulene?
Answer:
- UV-Vis Spectroscopy : Identify π→π* transitions in the visible range (400–700 nm), with shifts due to methyl substituents altering electron density .
- NMR : Use - and -NMR to confirm substitution patterns. Methyl groups at positions 5 and 6 show distinct splitting in -NMR (δ ~2.3–2.6 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (CH, m/z 156.2237) and fragmentation patterns .
Advanced: How can computational methods predict the electronic properties of 5,6-dimethylazulene?
Answer:
- DFT Calculations : Model the dipole moment (predicted ~1.08 D) and HOMO-LUMO gaps using software like Gaussian. Methyl groups increase electron density in the 5-membered ring, affecting reactivity .
- Limitations : Solvent effects and intermolecular interactions may require hybrid functional adjustments (e.g., B3LYP) for accuracy .
Advanced: How to resolve contradictions in reported ionization energies (IE) of 5,6-dimethylazulene?
Answer:
- Data Cross-Validation : Compare IE values from gas-phase photoelectron spectroscopy (e.g., NIST-reported IE = 7.8–8.2 eV) with computational results .
- Sample Purity : Re-evaluate synthesis protocols; impurities like unreacted precursors or oxidation byproducts may skew results .
- Methodological Alignment : Ensure consistent experimental conditions (e.g., vacuum pressure, temperature) across studies .
Safety: What protocols are recommended for handling 5,6-dimethylazulene in laboratories?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid water to prevent combustion .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 10+ minutes and seek medical help .
Analytical: How to validate methods for quantifying 5,6-dimethylazulene in mixtures?
Answer:
- Linearity : Calibrate HPLC/UV-Vis over 0.025–0.903 µg/mL (R ≥0.999) .
- Precision : Achieve RSD ≤2% via triplicate injections. Use ICH guidelines for LOD (0.007 µg/mL) and LOQ (0.024 µg/mL) validation .
- Specificity : Confirm no interference from structurally similar compounds (e.g., azulene derivatives) using diode-array detection .
Experimental Design: How to assess the stability of 5,6-dimethylazulene under varying conditions?
Answer:
- Thermal Stability : Conduct TGA/DSC to determine decomposition temperatures.
- Photostability : Expose samples to UV light (λ = 254–365 nm) and monitor degradation via HPLC .
- Environmental Factors : Test solubility in polar/nonpolar solvents and reactivity under acidic/basic conditions .
Data Analysis: What statistical approaches ensure accuracy in spectroscopic data interpretation?
Answer:
- Error Analysis : Calculate standard deviations for triplicate measurements. Use Student’s t-test to compare datasets .
- Outlier Detection : Apply Grubbs’ test (α=0.05) to exclude anomalous data points .
- Data Presentation : Include raw data in appendices and processed results (e.g., normalized spectra) in the main text .
Literature Review: How to address gaps in mechanistic studies of 5,6-dimethylazulene?
Answer:
- Comparative Studies : Benchmark against azulene derivatives (e.g., 4,7-dimethylazulene) to infer methyl group effects .
- Collaborative Research : Partner with computational chemists to model reaction pathways inaccessible experimentally .
Advanced: What strategies optimize 5,6-dimethylazulene for material science applications?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
